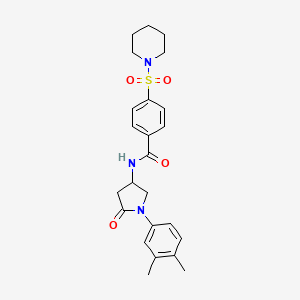
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C24H29N3O4S and its molecular weight is 455.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is C23H27N3O5S with a molecular weight of 457.5 g/mol. The synthesis involves multiple steps, typically including the formation of a pyrrolidinone ring followed by the introduction of the 3,4-dimethylphenyl group and the attachment of the piperidinylsulfonyl moiety.
Synthetic Route Overview:
- Formation of Pyrrolidinone Ring : Intramolecular condensation reactions under acidic or basic conditions.
- Introduction of 3,4-Dimethylphenyl Group : Via Friedel-Crafts acylation or alkylation.
- Attachment of Piperidinylsulfonyl Group : Through nucleophilic substitution reactions with sulfonyl chlorides.
Biological Mechanisms
The compound's biological activity is primarily attributed to its interaction with specific molecular targets in the body. It may modulate enzyme activity or receptor function, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease.
- Receptor Interaction : It may interact with serotonin receptors or other neuroreceptors, influencing neurotransmitter dynamics.
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
Study on Antibacterial Activity
A study evaluated several synthesized compounds similar to our target compound for their antibacterial properties. The results indicated that derivatives with a piperidine nucleus exhibited significant antibacterial activity against Salmonella typhi, with some compounds reaching IC50 values as low as 0.63 μM against AChE .
Neuropharmacological Study
Another research focused on the neuropharmacological potential of related compounds. It was found that compounds interacting with serotonin receptors could potentially aid in treating cognitive impairments associated with depression . This suggests that our compound may have similar therapeutic applications.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-17-6-9-21(14-18(17)2)27-16-20(15-23(27)28)25-24(29)19-7-10-22(11-8-19)32(30,31)26-12-4-3-5-13-26/h6-11,14,20H,3-5,12-13,15-16H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPJTGPOJMCRGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













